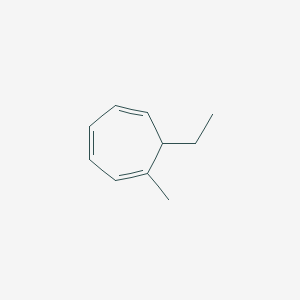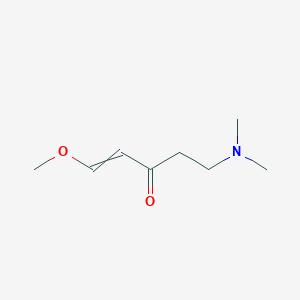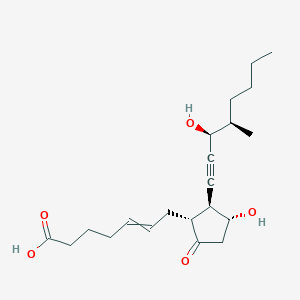
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methyl group, and a conjugated enyne system. Its intricate molecular architecture makes it a subject of study in organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enyne system: This can be achieved through a Sonogashira coupling reaction, where an alkyne and an alkene are coupled in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction: The ketone and hydroxyl groups are introduced through selective oxidation and reduction reactions, often using reagents like PCC (Pyridinium chlorochromate) for oxidation and NaBH4 (Sodium borohydride) for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like NaBH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Catalysts: Palladium, Copper
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The enyne system can participate in electron transfer reactions, influencing redox processes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid: shares similarities with other prostaglandin analogs, which also contain hydroxyl and ketone groups and a conjugated system.
Prostaglandin E2 (PGE2): Another compound with similar functional groups but different biological activities.
Prostaglandin F2alpha (PGF2alpha): Similar in structure but with different stereochemistry and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the enyne system, which confer distinct chemical reactivity and biological activity compared to other prostaglandin analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61409-30-1 |
|---|---|
Formule moléculaire |
C21H32O5 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
7-[(1R,2S,3R)-3-hydroxy-2-[(3S,4R)-3-hydroxy-4-methyloct-1-ynyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H32O5/c1-3-4-9-15(2)18(22)13-12-17-16(19(23)14-20(17)24)10-7-5-6-8-11-21(25)26/h5,7,15-18,20,22,24H,3-4,6,8-11,14H2,1-2H3,(H,25,26)/t15-,16-,17-,18-,20-/m1/s1 |
Clé InChI |
NYQRWICHEHCTKK-HGJKNBTDSA-N |
SMILES isomérique |
CCCC[C@@H](C)[C@@H](C#C[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |
SMILES canonique |
CCCCC(C)C(C#CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
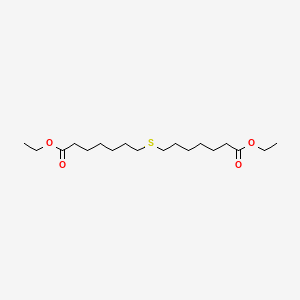
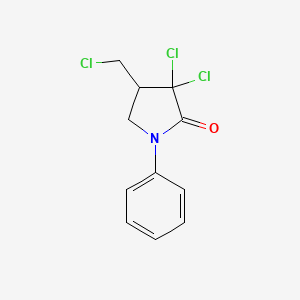
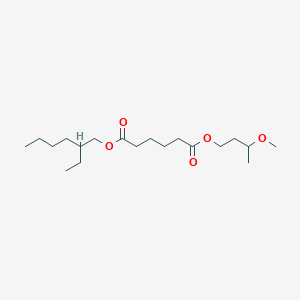
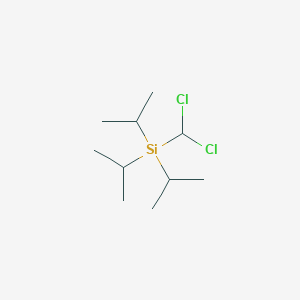
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)

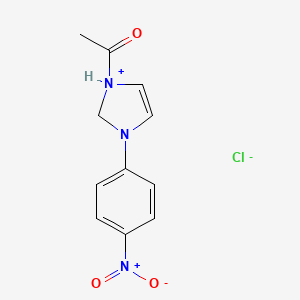
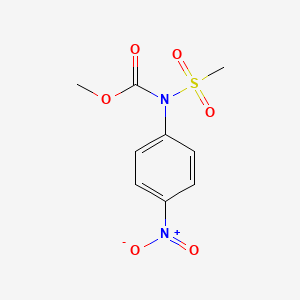
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
